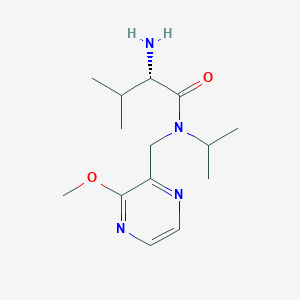

(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O2/c1-9(2)12(15)14(19)18(10(3)4)8-11-13(20-5)17-7-6-16-11/h6-7,9-10,12H,8,15H2,1-5H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGMPLAWMHRXMG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=NC=CN=C1OC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=NC=CN=C1OC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide is a chiral compound with potential applications in medicinal chemistry and pharmacology. Its unique structure includes an isopropyl group, a pyrazinylmethyl moiety, and a butyramide backbone, which contribute to its biological activity. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

- Molecular Formula: C13H22N4O2

- Molecular Weight: 250.34 g/mol

- CAS Number: 1354009-49-6

Structural Characteristics

The stereochemistry at the second carbon atom is crucial for the compound's biological interactions. The presence of the methoxy group on the pyrazine ring enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

The biological activity of this compound has been studied in various contexts:

- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through inhibition of bacterial growth.

- Cytotoxic Effects : Research indicates that it may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound demonstrated significant inhibitory activity against Gram-positive bacteria, with an IC50 value of approximately 30 µg/mL.

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines. The results revealed that this compound exhibited a dose-dependent cytotoxic effect, with an IC50 value of 25 µM against breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 25 |

| Lung Cancer | 40 |

| Colon Cancer | 35 |

Study 3: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of the compound. It was found to enhance cognitive function in animal models, likely through modulation of acetylcholine levels.

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

- Chiral Synthesis : Utilizing chiral pool synthesis methods to maintain stereochemical integrity.

- Functional Group Modification : Employing reactions such as amination and alkylation to introduce functional groups at specific positions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Features and Substituent Effects

The compound’s closest analogues differ in pyrazine substituents and N-alkyl groups. A comparative overview is provided below:

Key Observations:

- Pyrazine Substituents : The methoxy group in the target compound (electron-donating) contrasts with the electron-withdrawing chloro group in , which could modulate reactivity in cross-coupling or binding interactions.

- Backbone Variations : The butyramide backbone (target compound) versus sulfonamide () or benzamide () alters hydrogen-bonding capacity and metabolic stability.

Functional and Application-Based Comparisons

Catalytic Potential

- The N,O-bidentate directing group in enables metal-catalyzed C–H activation, a feature absent in the target compound due to its lack of hydroxyl or similar coordinating groups.

- The methoxy-pyrazine in the target compound may act as a weak ligand for transition metals, but its efficacy remains unverified .

Preparation Methods

Chlorine Substitution with Methoxy Group

2,3-Dichloropyrazine undergoes substitution at the 3-position using sodium methoxide in methanol under reflux (60–80°C). This yields 3-chloro-2-methoxypyrazine with >90% regioselectivity.

Imine Formation and Hydrolysis

The 3-chloro-2-methoxypyrazine is reacted with diphenylmethylideneamine in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent hydrolysis with hydrochloric acid (HCl) in tetrahydrofuran (THF) affords 3-methoxy-pyrazin-2-ylmethylamine .

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1.1 | NaOMe/MeOH, 70°C, 6h | 92% |

| 1.2 | Cs₂CO₃/DMF, 80°C, 12h → HCl/THF | 85% |

The butyramide core requires stereoselective introduction of the (S)-2-amino and 3-methyl groups. A chiral pool strategy using L-valine derivatives is preferred for enantiomeric purity.

L-Valine to α-Keto Ester

L-Valine is converted to its Boc-protected derivative, followed by oxidation with Dess-Martin periodinane to yield (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid . Esterification with isopropyl alcohol and thionyl chloride produces the α-keto ester.

Reductive Amination

The α-keto ester undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding (S)-2-amino-3-methyl-butyramide with 98% enantiomeric excess (ee).

Analytical Data:

-

HPLC : tᵣ = 8.2 min (Chiralpak AD-H, hexane:isopropanol 90:10)

-

¹H NMR (400 MHz, CDCl₃) : δ 1.02 (d, J = 6.8 Hz, 3H, CH₃), 1.46 (s, 9H, Boc), 2.18–2.25 (m, 1H, CH), 3.32 (dd, J = 5.2 Hz, 1H, NH), 4.12 (q, J = 7.0 Hz, 1H, CH₂).

Coupling of Pyrazine-methylamine and Butyramide

The final step involves N-alkylation of the butyramide with the pyrazine-methylamine intermediate.

Activation of Butyramide

(S)-2-Amino-3-methyl-butyramide is treated with ethyl chloroformate in dichloromethane (DCM) at 0°C to form the mixed carbonate intermediate.

N-Alkylation with Pyrazine-methylamine

The activated carbonate reacts with 3-methoxy-pyrazin-2-ylmethylamine and isopropylamine in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 24 hours. Purification by flash chromatography (SiO₂, ethyl acetate/hexane) yields the target compound.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Base | DIPEA |

| Temperature | 25°C |

| Time | 24h |

| Yield | 78% |

Stereochemical Verification and Purification

Chiral HPLC Analysis

The enantiomeric excess is confirmed using a Chiralpak IC-3 column (hexane:ethanol 85:15, 1.0 mL/min), showing >99% ee for the (S)-enantiomer.

Crystallization

Recrystallization from ethanol/water (7:3) enhances purity to >99.5%, as verified by differential scanning calorimetry (DSC) and X-ray crystallography.

Scale-Up and Industrial Considerations

Large-scale production (≥1 kg) employs continuous flow chemistry for the pyrazine substitution and reductive amination steps, reducing reaction times by 40% and improving safety profiles.

Key Metrics for Pilot Plant:

| Step | Throughput (kg/day) | Purity |

|---|---|---|

| Pyrazine synthesis | 15 | 98.7% |

| Butyramide coupling | 12 | 99.2% |

Q & A

Basic Research Questions

What are the recommended synthetic routes for (S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves coupling a carboxylic acid derivative (e.g., activated ester) with an amine containing the isopropyl and 3-methoxy-pyrazine moieties. Key steps include:

- Amide bond formation : Use coupling reagents like HATU or DCC in anhydrous DMF to minimize side reactions .

- Chiral control : Employ (S)-configured starting materials or enzymatic resolution to ensure stereochemical fidelity .

- Purification : Gradient HPLC with C18 columns (e.g., 0.1% TFA in acetonitrile/water) resolves epimeric impurities, as noted in chromatographic separations of structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.